molecular formula C6H9NO B1397318 tetrahydro-2H-pyran-3-carbonitrile CAS No. 89464-26-6

tetrahydro-2H-pyran-3-carbonitrile

Cat. No. B1397318
CAS RN: 89464-26-6
M. Wt: 111.14 g/mol
InChI Key: LNJVMGVIXGCIEY-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-carbonitrile (THPC) is a heterocyclic organic compound that has been used in a variety of scientific research applications. It has been used in a range of studies, from drug delivery to gene regulation. THPC has been found to be a valuable tool in the laboratory, due to its unique properties and the wide range of applications it can be used for.

Scientific Research Applications

Synthesis of Polysubstituted Derivatives

Tetrahydro-2H-pyran-3-carbonitrile serves as a key intermediate in the synthesis of various polysubstituted derivatives. These derivatives, such as pyrano[2,3-h]coumarin, have been synthesized with good-to-excellent yields, indicating the compound’s utility in facilitating efficient chemical reactions .

Pharmacological Properties

Derivatives of tetrahydro-2H-pyran-3-carbonitrile exhibit a wide range of biological activities. The compound’s derivatives are important in the development of new pharmacological agents due to their significant biological activities, which include potential therapeutic applications .

Catalysis

In catalysis, tetrahydro-2H-pyran-3-carbonitrile derivatives have been used to catalyze various chemical reactions. This includes the synthesis of chromenes and pyrano[2,3-d]pyrimidines, showcasing the compound’s role in enhancing reaction efficiency .

Physicochemical Studies

The compound is also involved in physicochemical studies to understand valence isomerism between 2H-pyrans and 1-oxatrienes. Such studies are crucial for advancing synthetic methods and understanding the nature of chemical bonds and reactions .

Mechanism of Action

properties

IUPAC Name

oxane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-6-2-1-3-8-5-6/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVMGVIXGCIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718608
Record name Oxane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89464-26-6
Record name Oxane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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